molecular formula C22H14O4 B589441 [2,2'-Binaphthalene]-6,6'-dicarboxylic Acid CAS No. 932033-58-4

[2,2'-Binaphthalene]-6,6'-dicarboxylic Acid

Cat. No.: B589441
CAS No.: 932033-58-4
M. Wt: 342.35
InChI Key: HWEIPTRZTZNYNO-UHFFFAOYSA-N
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Description

[2,2’-Binaphthalene]-6,6’-dicarboxylic Acid is an organic compound with a unique structure comprising two naphthalene units connected at the 2,2’ positions and carboxylic acid groups at the 6,6’ positions

Mechanism of Action

Target of Action

The primary targets of 2,2’-Binaphthalene-6,6’-dicarboxylic Acid are currently unknown. This compound is a complex organic molecule and its interactions with biological systems can be multifaceted .

Pharmacokinetics

Its solubility in acetonitrile, dmso, and methanol suggests that it may have some degree of bioavailability .

Result of Action

It’s known to be an impurity of Adapalene , but its specific effects on cellular processes and molecular pathways remain to be elucidated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’-Binaphthalene-6,6’-dicarboxylic Acid . Factors such as temperature, pH, and the presence of other molecules can affect its solubility, stability, and interactions with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,2’-Binaphthalene]-6,6’-dicarboxylic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in various solvents, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production of [2,2’-Binaphthalene]-6,6’-dicarboxylic Acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification of the final product is crucial to ensure its quality for various applications.

Chemical Reactions Analysis

Types of Reactions

[2,2’-Binaphthalene]-6,6’-dicarboxylic Acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene rings.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2,2’-Binaphthalene]-6,6’-dicarboxylic Acid is unique due to the presence of carboxylic acid groups at the 6,6’ positions, which impart distinct chemical reactivity and potential for forming hydrogen bonds. This makes it particularly useful in applications requiring specific interactions with other molecules or materials.

Properties

IUPAC Name

6-(6-carboxynaphthalen-2-yl)naphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O4/c23-21(24)19-7-5-15-9-13(1-3-17(15)11-19)14-2-4-18-12-20(22(25)26)8-6-16(18)10-14/h1-12H,(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEIPTRZTZNYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC4=C(C=C3)C=C(C=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239335
Record name (2,2'-Binaphthalene)-6,6'-dicarboxylic acid
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Molecular Weight

342.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932033-58-4
Record name [2,2′-Binaphthalene]-6,6′-dicarboxylic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,2'-Binaphthalene)-6,6'-dicarboxylic acid
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Record name (2,2'-Binaphthalene)-6,6'-dicarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 932033-58-4
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Record name (2,2'-BINAPHTHALENE)-6,6'-DICARBOXYLIC ACID
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